molecular formula C9H13Cl2NOS B2681179 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol CAS No. 439110-94-8

1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol

Cat. No.: B2681179
CAS No.: 439110-94-8
M. Wt: 254.17
InChI Key: PQMZCGBHWBPQDB-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol (molecular formula: C₉H₁₃Cl₂NOS, molecular weight: 262.18 g/mol) is a tertiary alcohol derivative featuring a dichlorinated thiophene ring and a dimethylamino group. The compound is synthesized via nucleophilic substitution or condensation reactions, as inferred from analogous synthetic routes for related thiophene derivatives . Its applications are hypothesized to span pharmaceuticals (e.g., antimicrobial agents) and materials science, though specific studies on its biological activity remain scarce in the provided evidence.

Properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl2NOS/c1-12(2)4-3-7(13)6-5-8(10)14-9(6)11/h5,7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMZCGBHWBPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=C(SC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Thienyl Ring: The synthesis begins with the preparation of the thienyl ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Chlorination: The thienyl ring is then chlorinated at the 2 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol moiety to the thienyl ring, which can be achieved through a Grignard reaction or other suitable methods.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: NaOCH₃, NaOEt, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Variation: The propanol group in the target compound contrasts with the propenone group in the chalcone derivative (), which confers different reactivity (e.g., hydrogen-bonding capacity vs. α,β-unsaturated ketone reactivity).

Physicochemical Properties

Property Target Compound Chalcone Derivative () 3-Diethylamino-1-propanol ()
Molecular Weight (g/mol) 262.18 328.23 131.2
Solubility Low (predicted) Low (crystalline structure) High (polar propanol group)
Thermal Stability Stable at -20°C (inferred) Stable (crystallizes from ethanol) Stable (>2 years at -20°C)

Discussion :

  • The target compound’s dichlorothienyl group likely reduces aqueous solubility compared to 3-diethylamino-1-propanol, which lacks aromatic substituents .
  • Crystallographic data for the chalcone derivative () reveal hydrogen bonding and π-π interactions, suggesting similar packing efficiency for the target compound if crystallized .

Biological Activity

1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol, with the molecular formula C9H13Cl2NOSC_9H_{13}Cl_2NOS and a molecular weight of approximately 236.18 g/mol, is an organic compound classified as a thienyl alcohol. This compound features a thienyl group with chlorine substitutions at the 2 and 5 positions and a dimethylamino group attached to a propanol backbone. It is primarily utilized in research due to its unique structural properties and potential biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Interaction : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Influencing receptor activity to alter cellular signaling processes.
  • Gene Expression Alteration : Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Potential Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Possible implications in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(2,5-Dichloro-3-thienyl)-2-(dimethylamino)-1-propanolDifferent position of propanol moietyVaries based on substitution
1-(2,5-Dichloro-3-thienyl)-3-(methylamino)-1-propanolSubstitution of amino groupPotentially lower activity
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-2-propanolDifferent position of amino groupActivity may differ significantly

This table illustrates how variations in substitution can influence the biological activity of compounds within this class.

Study on Anticancer Properties

In a recent study, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of this compound against common pathogens. Results indicated that it possessed strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This establishes its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol, and how can reaction efficiency be optimized?

Methodological Answer:
A viable approach involves Claisen-Schmidt condensation or nucleophilic substitution reactions. For example:

  • Step 1: React 2,5-dichlorothiophene-3-carbaldehyde with a dimethylamino-propanol derivative under basic conditions (e.g., KOH/ethanol).
  • Step 2: Optimize reaction temperature (70–90°C) and stoichiometry to minimize side products.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to identify intermediates.
  • Adjust solvent polarity to enhance yield, as seen in analogous chalcone syntheses .

Advanced: How can X-ray crystallography resolve the molecular conformation of this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of a saturated solution in dichloromethane/hexane at 4°C.
  • Data Collection: Employ a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure unit cell parameters.
  • Structure Refinement: Apply software like SHELXL or OLEX2 to solve the structure, referencing triclinic systems (space group P1) observed in related thienyl compounds .

Example Crystallographic Data (Hypothetical):

ParameterValue
a (Å)7.26
b (Å)8.11
c (Å)13.48
α (°)89.01
β (°)79.71
γ (°)73.07

Basic: Which spectroscopic techniques are critical for verifying structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃, 400 MHz): Identify thienyl protons (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.2–2.5 ppm).
    • ¹³C NMR : Confirm carbonyl (if present) and aromatic carbons.
  • FT-IR : Detect C-Cl stretches (~650 cm⁻¹) and N-CH₃ vibrations (~2800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (m/z ~294.1 for [M+H]⁺).

Validation: Compare with NIST databases for analogous propanol derivatives .

Advanced: How can computational modeling predict substituent effects on reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute:
    • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., dichloro-thienyl group).
    • Frontier Molecular Orbitals (HOMO/LUMO) : Assess nucleophilic/electrophilic sites.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO).

Case Study: Substituents like dimethylamino groups in similar compounds show enhanced charge transfer properties .

Basic: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Alternative Techniques : Use X-ray powder diffraction to confirm crystallinity if single crystals are unavailable.
  • Reference Standards : Compare with published data for structurally related compounds (e.g., 3-(dimethylamino)-1-(2-thienyl)-1-propanone derivatives) .

Advanced: What strategies assess the compound’s potential as a pharmacophore?

Methodological Answer:

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the thienyl ring) and test bioactivity.
  • Crystallographic Analysis : Compare binding modes with known active compounds, as demonstrated in studies of crystalline phenol derivatives .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers to prevent hydrolysis).
  • Monitoring : Periodically check purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced: How can polymorphism impact the compound’s physicochemical properties?

Methodological Answer:

  • Screening : Use DSC and TGA to identify polymorphic forms.
  • Stability Testing : Compare solubility and dissolution rates of different crystal forms.
  • Case Reference : Studies on (−)-(1R,2R)-3-(3-dimethylamino)phenol hydrochloride highlight how polymorphs affect bioavailability .

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